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molecular formula C9H9ClO2 B1583661 2-Chloroethyl benzoate CAS No. 939-55-9

2-Chloroethyl benzoate

Cat. No. B1583661
M. Wt: 184.62 g/mol
InChI Key: ANPPGQUFDXLAGY-UHFFFAOYSA-N
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Patent
US05616705

Procedure details

20.0 g (142 mM) of benzoyl chloride and then additionally 14.4 g (142 mM) of triethylamine were added dropwise with vigorous stirring at room temperature to a solution of 11.5 g (142 mM) of chloroethanol in 200 ml of THF (exothermic reaction). After stirring for 1 h, the mixture was concentrated on a rotary evaporator, and the residue was partitioned between methylene chloride and water and acidified with 10% strength hydrochloric acid. The aqueous phase was reextracted twice with methylene chloride and the organic phase was then concentrated after drying with sodium sulfate. 26.0 g (99%) of 2-chloroethyl benzoate were isolated.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[Cl:17][CH:18](O)[CH3:19].C1C[O:24]CC1>>[C:1]([O:8][CH2:19][CH2:18][Cl:17])(=[O:24])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC(C)O
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between methylene chloride and water
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was then concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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